Triethoxy(pentafluorophenyl)silane
Overview
Description
Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile that has been shown to be reactive in Pd-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of Triethoxy(pentafluorophenyl)silane is C12H15F5O3Si. It consists of 36 atoms - 15 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, and 5 Fluorine atoms .
Chemical Reactions Analysis
Triethoxy(pentafluorophenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . In addition, symmetric ethers were cleaved to the alkane and silyl ether with 1.1 equivalents of silane and were fully reduced to alkanes with 3.0 equivalents .
Physical And Chemical Properties Analysis
Triethoxy(pentafluorophenyl)silane is a liquid at 20°C. It has a boiling point of 238°C and a flash point of 104°C. The specific gravity at 20/20°C is 1.26 and the refractive index is 1.42 .
Scientific Research Applications
Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes, including derivatives of Triethoxy(pentafluorophenyl)silane, are used in the hydrolysis and polycondensation process to form ordered structured materials. These materials have potential applications in nanotechnology and materials science due to their highly organized inorganic-organic layered structures (Shimojima, Sugahara, & Kuroda, 1997).
Optically Active SiO-Containing Polymers : Triethoxy(pentafluorophenyl)silane derivatives are effective in the synthesis of optically pure and diisotactic phenyl- and naphthyl-substituted poly(siloxane)s, which have applications in polymer science and materials engineering (Zhou & Kawakami, 2005).
Borane-Catalyzed Chemical Reactions : These compounds are also used in borane-catalyzed ring-opening and closing cascades of furans, leading to silicon-functionalized synthetic intermediates. This application is significant in the field of organic chemistry, particularly in the synthesis of natural products and pharmacophores (Hazra, Gandhamsetty, Park, & Chang, 2016).
Silane Functionalization in Polymer Science : Triethoxy(pentafluorophenyl)silane derivatives have been utilized for introducing silane moieties in polymers, such as in the crosslinking study of low molar mass polybutadiene. This application is crucial in enhancing the mechanical properties and thermal stability of polymers (Schapman, Couvercelle, & Bunel, 2000).
Electrochemical Applications : The use of vinyl-triethoxy silane films on iron for improving adhesion of organic coatings and protecting against corrosion highlights another important application in materials science (Flis & Kanoza, 2006).
Silane Catalysis in Organic Reactions : Triethoxy(pentafluorophenyl)silane and its derivatives are involved in several organic reactions, such as the hydrosilylation of carbonyl groups, offering insights into new catalytic mechanisms and pathways in organic synthesis (Sakata & Fujimoto, 2013).
Biocompatibility and Biomedical Applications : The use of triethoxy(octyl)silane coatings on magnesium alloy to improve biocompatibility for potential clinical applications demonstrates the relevance of these compounds in biomedical engineering (Gu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
triethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDFNLNVLQDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F5O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382180 | |
Record name | (Pentafluorophenyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyltriethoxysilane | |
CAS RN |
20083-34-5 | |
Record name | (Pentafluorophenyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Triethoxysilyl)pentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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